4-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-3-nitrobenzoic acid 4-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-3-nitrobenzoic acid
Brand Name: Vulcanchem
CAS No.: 1219967-27-7
VCID: VC2671991
InChI: InChI=1S/C14H18N2O5/c1-15(9-10-4-6-21-7-5-10)12-3-2-11(14(17)18)8-13(12)16(19)20/h2-3,8,10H,4-7,9H2,1H3,(H,17,18)
SMILES: CN(CC1CCOCC1)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-]
Molecular Formula: C14H18N2O5
Molecular Weight: 294.3 g/mol

4-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-3-nitrobenzoic acid

CAS No.: 1219967-27-7

Cat. No.: VC2671991

Molecular Formula: C14H18N2O5

Molecular Weight: 294.3 g/mol

* For research use only. Not for human or veterinary use.

4-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-3-nitrobenzoic acid - 1219967-27-7

Specification

CAS No. 1219967-27-7
Molecular Formula C14H18N2O5
Molecular Weight 294.3 g/mol
IUPAC Name 4-[methyl(oxan-4-ylmethyl)amino]-3-nitrobenzoic acid
Standard InChI InChI=1S/C14H18N2O5/c1-15(9-10-4-6-21-7-5-10)12-3-2-11(14(17)18)8-13(12)16(19)20/h2-3,8,10H,4-7,9H2,1H3,(H,17,18)
Standard InChI Key PEVYPCWELQHXFK-UHFFFAOYSA-N
SMILES CN(CC1CCOCC1)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-]
Canonical SMILES CN(CC1CCOCC1)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-]

Introduction

Identifier TypeValue
CAS Number1219967-27-7
Molecular FormulaC14H18N2O5
MDL NumberMFCD13561788
PubChem CID53410018

The compound is also known by several synonyms including:

  • 4-[methyl(oxan-4-ylmethyl)amino]-3-nitrobenzoic acid

  • 4-{methyl[(oxan-4-yl)methyl]amino}-3-nitrobenzoic acid

  • 4-(Methyl((tetrahydro-2H-pyran-4-yl)methyl)amino)-3-nitrobenzoic acid

Physicochemical Properties

Chemical Reactivity

The chemical reactivity of 4-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-3-nitrobenzoic acid is largely determined by its functional groups. The carboxylic acid moiety enables acid-base reactions and potential derivatization to form esters, amides, or acid halides. The nitro group provides opportunities for reduction reactions to form amino compounds, which could be valuable in pharmaceutical synthesis pathways. The tertiary amine functionality contributes to the compound's basicity and nucleophilic behavior in certain reaction conditions. These reactive sites make the compound versatile for potential chemical transformations in synthetic applications.

Structural Analysis

Molecular Structure

The molecular structure of 4-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-3-nitrobenzoic acid features a benzoic acid core with specific substitution patterns. The compound contains a nitro group at position 3 and a complex amino substituent at position 4 of the benzoic acid ring . This amino substituent comprises a methyl group and a tetrahydro-2H-pyran-4-ylmethyl group attached to the nitrogen atom, forming a tertiary amine structure. The tetrahydropyran ring, a six-membered heterocyclic structure containing an oxygen atom, contributes to the three-dimensional spatial arrangement of the molecule.

Synthesis Methodologies

General Synthetic Approaches

Applications and Research Context

Related Research Findings

Research on compounds with structural similarities to 4-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-3-nitrobenzoic acid suggests potential areas of interest. For example, studies on 1,3,4-thiadiazine derivatives that incorporate heterocyclic structures have shown antimicrobial activities against various pathogenic strains . Additionally, tetrahydro[b]pyran derivatives synthesized through multicomponent reactions have demonstrated interesting chemical properties and potential biological activities . These findings indicate possible research directions for investigating the biological and chemical properties of 4-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-3-nitrobenzoic acid.

Comparative Analysis with Related Compounds

Structural Analogues

Several compounds share structural similarities with 4-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-3-nitrobenzoic acid, offering comparative insights into potential properties and applications. One such analogue is 3-Nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)benzenesulfonamide (CAS: 1228779-96-1), which features a similar tetrahydropyran-linked amino-nitrobenzene structure but with a sulfonamide group instead of a carboxylic acid . This structural difference likely influences solubility, acidity, and potential biological interactions, providing a comparative framework for understanding structure-property relationships.

Functional Group Variations

The presence of specific functional groups in 4-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-3-nitrobenzoic acid distinguishes it from related compounds. The carboxylic acid group provides acidic properties and opportunities for derivatization that would be absent in compounds with different terminal functional groups. Similarly, the tertiary amine structure created by the methyl and tetrahydropyran-4-ylmethyl substituents confers specific electronic and steric properties that influence reactivity and potential interactions with biological systems.

CompoundFunctional GroupsPotential Differential Properties
4-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-3-nitrobenzoic acidCarboxylic acid, Nitro, Tertiary amine, TetrahydropyranAcidic, Potential for esterification and amidation
3-Nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)benzenesulfonamideSulfonamide, Nitro, Secondary amine, TetrahydropyranStronger acid than carboxylic acids, Different solubility profile

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